Home > Products > Screening Compounds P104005 > 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine
4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine - 2548987-99-9

4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine

Catalog Number: EVT-6593186
CAS Number: 2548987-99-9
Molecular Formula: C20H27N7O
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine

  • Compound Description: This compound is a thiopyrano[4,3-d]pyrimidine derivative synthesized as a potential PI3K/mTOR inhibitor [].

4-Morpholino-2-(piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide

  • Compound Description: This is another thiopyrano[4,3-d]pyrimidine derivative synthesized alongside the previous compound, also explored for potential PI3K/mTOR inhibition [].
  • Relevance: Like the previous compound, it features the pyrimidine-piperazine-morpholine core but incorporates a thiopyrano ring instead of the cyclopentapyrimidine found in 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine. The oxidized sulfoxide group (6,6-dioxide) distinguishes it further [].

N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (Compound 1)

  • Compound Description: This compound is a potent dihydrofolate reductase (DHFR) inhibitor and exhibits significant antitumor activity [].
  • Relevance: Although structurally distinct from 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine, it shares the cyclopenta[d]pyrimidine nucleus, highlighting this structural motif's relevance in medicinal chemistry, particularly for antitumor activity [].

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

  • Compound Description: Pictilisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor under investigation for treating glioblastoma multiforme (GBM). It exhibits limited brain penetration due to efflux transporters at the blood-brain barrier [, ].
  • Relevance: While structurally distinct from the target compound, pictilisib highlights the use of piperazine and morpholine moieties in designing kinase inhibitors, suggesting these features may be relevant for the biological activity of 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine. ,

5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

  • Compound Description: GNE-317 is another PI3K inhibitor studied for GBM treatment. Unlike pictilisib, it demonstrates good brain penetration and uniform distribution [, ].
  • Relevance: This compound, like pictilisib, emphasizes the significance of the morpholine moiety in PI3K inhibitors, further suggesting its potential relevance to the biological activity of 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine. ,

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

  • Compound Description: GDC-0980 is a potent dual PI3K and mammalian target of rapamycin (mTOR) inhibitor with potential in cancer treatment. It exhibits low plasma protein binding and oral bioavailability ranging from 14.4% to 125% across different species [].
  • Relevance: This compound features both piperazine and morpholine moieties linked via a thienopyrimidine scaffold. Although the core structure differs from the target compound, 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine, the presence of these specific heterocycles and their arrangement suggests potential similarities in their binding interactions with target proteins and potential overlapping biological activity.

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (AMG 628)

  • Compound Description: AMG 628 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist with good aqueous solubility and improved pharmacokinetic properties compared to its predecessor AMG 517. It has shown efficacy in blocking TRPV1-mediated physiological responses in vivo, making it a potential therapeutic agent for chronic pain [].
  • Relevance: While AMG 628's structure differs significantly from 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine, it highlights the relevance of incorporating piperazine moieties in drug design, particularly for targeting receptors and enzymes involved in pain pathways.

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: CKIA is a radiolabeled small molecule cyclin-dependent kinase 4 (CDK4) inhibitor designed for potential use in tumor imaging using positron emission tomography. It demonstrates specific inhibition of tumor cell proliferation by targeting the CDK4/pRb/E2F pathway [, ].
  • Relevance: Despite the significant structural differences from 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine, CKIA highlights the importance of piperazine as a pharmacophore in developing CDK4 inhibitors, suggesting a potential shared target or mechanism of action. ,

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: Similar to CKIA, CKIB is also a radiolabeled CDK4 inhibitor designed for potential tumor imaging applications. It exhibits similar antiproliferative effects by targeting the CDK4/pRb/E2F pathway [, ].
  • Relevance: Like CKIA, the presence of the piperazine moiety in CKIB reinforces its potential significance in the target compound, 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine, and suggests potential commonalities in their biological activities and interactions with CDK4. ,
Overview

4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a morpholine ring, a piperazine ring, and a cyclopenta[d]pyrimidine moiety, making it of significant interest in medicinal chemistry and pharmacology. The compound's molecular formula is C21H29N7OC_{21}H_{29}N_{7}O with a molecular weight of approximately 395.5 g/mol.

Source

The synthesis and characterization of this compound have been explored in various scientific studies, highlighting its potential as a therapeutic agent. Research indicates that compounds with similar structures may exhibit inhibitory effects on specific biological targets, which can lead to applications in treating diseases such as cancer.

Classification

This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It is classified under pyrimidines and morpholines due to its structural components.

Synthesis Analysis

Methods

The synthesis of 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine involves several key steps:

  1. Formation of the Cyclopenta[d]pyrimidine Core: This is typically achieved through cyclization reactions involving appropriate precursors.
  2. Attachment of the Piperazine Ring: The cyclopenta[d]pyrimidine intermediate is reacted with a piperazine derivative under controlled conditions.
  3. Introduction of the Morpholine Ring: The final step involves coupling the piperazine intermediate with a morpholine derivative.

These steps often require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Technical Details

The synthesis may involve techniques such as microwave-assisted reactions or high-temperature cyclizations to facilitate the formation of the complex ring structures. Industrial production could utilize continuous flow reactors for enhanced efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine can be represented using various chemical notation systems:

  • IUPAC Name: 4-[6-methyl-2-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
  • InChI Key: GCVQZWJNOIQDAD-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)C)N5CCOCC5

Data

The structural data indicates the presence of multiple nitrogen atoms within the rings, contributing to the compound's potential reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  1. Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur depending on the functional groups present in the molecule.

Technical Details

Each type of reaction requires specific conditions to ensure successful transformation without degrading the compound's integrity. For instance, oxidation reactions may necessitate acidic environments for optimal performance.

Mechanism of Action

The mechanism of action for 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine likely involves interactions with specific enzymes or receptors within biological pathways.

Research suggests that compounds with similar structures may act as inhibitors for certain kinases or enzymes involved in cellular signaling pathways, leading to antiproliferative effects in cancer cells . This inhibition may modulate critical processes such as cell growth and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include:

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular FormulaC21H29N7OC_{21}H_{29}N_{7}O
Molecular Weight395.5 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.

Applications

The potential applications of 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine include:

  1. Pharmaceutical Development: Due to its potential biological activity against specific targets.
  2. Research Tool: As a chemical probe in studies related to cell signaling and cancer biology.
  3. Therapeutic Agent: Investigated for its ability to inhibit kinases involved in disease pathways .

Properties

CAS Number

2548987-99-9

Product Name

4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine

IUPAC Name

4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C20H27N7O/c1-15-13-18(24-20(23-15)27-9-11-28-12-10-27)25-5-7-26(8-6-25)19-16-3-2-4-17(16)21-14-22-19/h13-14H,2-12H2,1H3

InChI Key

XXCYJTROBLWFKO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.